11alpha-Hydroxy methandrostenolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11alpha,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Mechanism of Induced Fluorescence
- Research has been conducted on the mechanism by which hydrochloric acid induces fluorescence in methandrostenolone, a related compound to 11alpha-Hydroxy methandrostenolone. This study isolated main products formed when methandrostenolone is heated with methanolic hydrochloric acid and proposed a mechanism for this fluorescence phenomenon (Tishler & Brody, 1964).
Metabolite Identification
- A study identified a metabolite of methandrostenolone, specifically 17-epimer of methandrostenolone, as 17α-hydroxy-17-methyl-1,4-androstadien-3-one. This finding was significant in understanding the metabolic pathways of such compounds (Macdonald et al., 1971).
Steroid Breakdown and Metabolism
- Investigations into the enzymatic breakdown of steroids during hydroxylation processes have been conducted. These studies have helped in understanding the biochemical pathways and intermediate metabolites in steroid metabolism (Mogil'nitskiĭ et al., 1975).
Effects on Brain Neurochemistry
- Anabolic androgenic steroids, including methandrostenolone, have been studied for their effects on brain neurochemistry, particularly on dopaminergic and 5-hydroxytryptaminergic activities in rats. Such studies contribute to understanding the broader neurological impacts of these compounds (Thiblin et al., 1999).
Fluorometric Determination
- Methandrostenolone has been studied for its quantitative fluorometric determination, which contributes to the analytical methods used for the measurement and analysis of similar steroid compounds (Tishler et al., 1962).
Radiomodifying Effects
- Studies have investigated the radiomodifying effects of methandrostenolone on cancer cells, such as laryngeal cancer cells. This research is significant in understanding the potential therapeutic applications in cancer treatment (Bordiushkov et al., 1987).
Immunoaffinity Column Development
- Research has been done on developing an immunoaffinity column for the selective extraction of methandrostenolone from food and feed samples, highlighting its importance in veterinary and food safety contexts (Wang et al., 2013).
Properties
CAS No. |
25356-68-7 |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h6,8,10,14-17,22-23H,4-5,7,9,11H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1 |
InChI Key |
JYSKGJQTRZNVIX-QMNUTNMBSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |
SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Canonical SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
25356-68-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.